molecular formula C15H17FN2O B2932209 N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251665-13-0

N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B2932209
CAS No.: 1251665-13-0
M. Wt: 260.312
InChI Key: GCHJCWVRICOUPO-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide is an organic compound that features a fluorobenzyl group attached to a butanamide backbone, with a pyrrole ring as a substituent

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c16-14-7-5-13(6-8-14)12-17-15(19)4-3-11-18-9-1-2-10-18/h1-2,5-10H,3-4,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHJCWVRICOUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:

    Formation of the Fluorobenzyl Intermediate: The starting material, 4-fluorobenzyl chloride, is reacted with a suitable nucleophile to form the 4-fluorobenzyl intermediate.

    Coupling with Pyrrole: The 4-fluorobenzyl intermediate is then coupled with pyrrole under basic conditions to form the N-(4-fluorobenzyl)pyrrole intermediate.

    Amidation Reaction: The N-(4-fluorobenzyl)pyrrole intermediate is reacted with butanoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and pyrrole ring may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide
  • N-(4-methylbenzyl)-4-(1H-pyrrol-1-yl)butanamide
  • N-(4-bromobenzyl)-4-(1H-pyrrol-1-yl)butanamide

Uniqueness

N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents.

Biological Activity

N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrrole moiety linked to a butanamide backbone and a 4-fluorobenzyl substituent. This structural configuration suggests potential interactions with various biological targets, particularly in the central nervous system and inflammatory pathways.

Research indicates that this compound may act through several mechanisms:

  • TRPV4 Modulation : The compound has been shown to interact with the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is implicated in calcium signaling and inflammatory responses. Selective TRPV4 antagonists have demonstrated potential in treating pulmonary edema, suggesting that this compound's modulation of TRPV4 could be beneficial in similar contexts .
  • Anti-inflammatory Activity : In vitro studies have indicated that derivatives of compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential role for this compound in managing inflammatory conditions .

Table 1: Biological Activity Summary

Activity TypeAssay TypeResultReference
TRPV4 AntagonismCalcium Influx AssayIC50 = 5.30 μM
Anti-inflammatoryCytokine InhibitionIL-6 and TNF-α suppression
Tyrosinase InhibitionEnzyme InhibitionCompetitive inhibitor

Case Study 1: TRPV4 Antagonism

In a study investigating the TRPV4 channel, this compound exhibited significant antagonistic properties with an IC50 value of 5.30 μM. This suggests its potential use in treating conditions associated with TRPV4 overactivity, such as pulmonary edema and chronic pain syndromes .

Case Study 2: Anti-inflammatory Effects

Another study focused on compounds with similar structures demonstrated that certain derivatives significantly reduced mRNA expression levels of IL-6 and TNF-α in vitro. These findings highlight the anti-inflammatory potential of this compound, which may provide therapeutic benefits in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the benzyl and pyrrole moieties significantly affect the biological activity of the compound. For instance, modifications that enhance lipophilicity or introduce electron-withdrawing groups improve TRPV4 antagonism and anti-inflammatory activity.

Table 2: Structure-Activity Relationship Insights

Substituent TypeModificationEffect on Activity
Fluoro GroupPresentIncreased potency
Alkyl Chain LengthExtendedEnhanced lipophilicity
Aromatic SubstituentsVariedAltered binding affinity

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